L-Glutamic acid-13C (specifically the 3-13C isotopologue, CAS 115473-51-3) is a position-specifically labeled stable isotope derivative of the major excitatory neurotransmitter and metabolic intermediate, L-glutamate. By incorporating a single carbon-13 atom exclusively at the C3 position, this compound serves as a highly specialized internal standard and tracer for high-resolution nuclear magnetic resonance (NMR) spectroscopy, magnetic resonance spectroscopic imaging (MRSI), and liquid chromatography-mass spectrometry (LC-MS/MS). In procurement contexts, it is selected over generic or uniformly labeled analogs when researchers require precise mapping of the second turn of the tricarboxylic acid (TCA) cycle, exact calibration of anaplerotic flux models, or interference-free mass spectrometric quantification in complex biological matrices[1].
Substituting L-Glutamic acid-3-13C with unlabeled L-glutamate or uniformly labeled L-glutamate (U-13C) compromises analytical resolution in advanced metabolic assays. Unlabeled glutamate cannot be distinguished from high-concentration endogenous pools in tissue or plasma, rendering it ineffective for isotope dilution mass spectrometry or exogenous flux tracking. Conversely, while U-13C glutamate provides a clear M+5 mass shift, its uniform labeling introduces complex 13C-13C scalar spin-spin couplings (J-couplings) in NMR spectra. These couplings split the carbon resonances into broad multiplets, significantly reducing the signal-to-noise ratio and overlapping with adjacent peaks. Procuring the specifically labeled 3-13C isotopologue eliminates these homonuclear couplings, yielding a sharp, distinct singlet for the C3 position that is mandatory for calibrating precise metabolic flux models [1].
In high-resolution 13C NMR and 1H-13C HSQC spectroscopy, the isotopic labeling pattern directly dictates spectral clarity. L-Glutamic acid-3-13C yields a highly resolved singlet resonance for the C3 position, as it lacks adjacent 13C atoms. In contrast, U-13C glutamate exhibits profound 13C-13C homonuclear scalar coupling (e.g., J34 ≈ 35 Hz), which splits the C3 signal into complex multiplets. This splitting reduces the effective peak height and signal-to-noise ratio by distributing the signal intensity across multiple frequencies, complicating accurate integration in crowded biological spectra [1].
| Evidence Dimension | 13C NMR Signal Multiplicity and Peak Integration |
| Target Compound Data | L-Glutamic acid-3-13C: Yields a sharp singlet at the C3 resonance without homonuclear J-coupling splitting. |
| Comparator Or Baseline | U-13C Glutamate: Yields complex multiplets (J34 ≈ 35 Hz) reducing peak height and integration accuracy. |
| Quantified Difference | Elimination of ~35 Hz homonuclear splitting, maximizing localized signal-to-noise ratio for the C3 peak. |
| Conditions | 13C NMR / 1H-13C HSQC spectroscopic calibration in phantom or tissue extract solutions. |
Buyers must procure the 3-13C variant to calibrate NMR/MRSI equipment accurately without the spectral interference inherent to uniformly labeled standards.
When mapping cellular metabolism, differentiating the sequential turns of the TCA cycle is critical. [1-13C]glucose metabolism labels the C4 position of glutamate during the first turn of the TCA cycle, whereas the C3 position is only labeled during the second turn. Procuring L-Glutamic acid-3-13C as a reference standard allows for the precise calibration of the C3 resonance, enabling researchers to quantify the ratio of C3 to C4 labeling. This ratio directly measures the relative rate of the TCA cycle versus anaplerotic flux (e.g., pyruvate carboxylase activity). Using L-Glutamic acid-4-13C alone only calibrates the first turn, failing to capture downstream oxidative flux dynamics [1].
| Evidence Dimension | TCA Cycle Flux Calibration Specificity |
| Target Compound Data | L-Glutamic acid-3-13C: Specifically calibrates the 2nd turn of the TCA cycle and anaplerotic pathways. |
| Comparator Or Baseline | L-Glutamic acid-4-13C: Only calibrates the 1st turn of the TCA cycle (pyruvate dehydrogenase entry). |
| Quantified Difference | Provides exclusive isotopic resolution for downstream oxidative flux, which is invisible to 4-13C standards. |
| Conditions | Isotopomer analysis in neuroglial or cancer cell metabolic flux modeling. |
Procuring the 3-13C isotopologue is strictly required for laboratories modeling complex anaplerotic and multi-turn TCA cycle fluxes.
For absolute quantification of glutamate in clinical matrices (e.g., plasma, CSF), isotope dilution mass spectrometry requires an internal standard that avoids endogenous interference. L-Glutamic acid-3-13C provides a specific +1 Da mass shift (M+1). Unlike unlabeled glutamate, which suffers from massive endogenous background signal (often >100 µM in biological samples), the 3-13C standard allows for near-zero background interference at the target m/z. While U-13C (M+5) is also used, 3-13C is selected when researchers need to track specific carbon backbone fragmentation patterns or avoid isobaric overlap with other heavily labeled metabolites in multi-tracer experiments [1].
| Evidence Dimension | Endogenous Background Interference in MS |
| Target Compound Data | L-Glutamic acid-3-13C (M+1): Near-zero endogenous background at the specific shifted m/z. |
| Comparator Or Baseline | Unlabeled L-Glutamate: High endogenous background (>100 µM in typical biological extracts). |
| Quantified Difference | Orders of magnitude reduction in baseline noise, enabling precise spike-in recovery and absolute quantification. |
| Conditions | LC-MS/MS multiple reaction monitoring (MRM) of biological fluids or tissue extracts. |
Essential for clinical metabolomics core facilities requiring a reliable internal standard for absolute glutamate quantification.
Because it provides a clean, J-coupling-free singlet for the C3 position, this compound is procured as a phantom calibration standard for 1H-13C Magnetic Resonance Spectroscopic Imaging (MRSI). It allows physicists and neuroscientists to accurately tune pulse sequences and validate quantification algorithms for mapping brain glutamate metabolism [1].
In clinical chemistry and metabolomics core facilities, L-Glutamic acid-3-13C is utilized as an internal standard for isotope dilution mass spectrometry. Its specific M+1 mass shift enables the absolute quantification of endogenous glutamate in plasma, urine, and cerebrospinal fluid without the background interference of unlabeled material [2].
Researchers studying tumor microenvironments or stem cell differentiation procure this specific isotopologue to calibrate models of the tricarboxylic acid (TCA) cycle. By acting as a reference for the second turn of the TCA cycle, it is critical for quantifying anaplerotic flux through pathways like pyruvate carboxylase, which are often upregulated in malignant cells[3].